molecular formula C11H15NO2 B11903882 (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

Katalognummer: B11903882
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: ALANTHSNAAHVHE-VUWPPUDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes an amino group, an ethoxy group, and a dihydroindenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by the introduction of the amino and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong reducing agents and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound’s functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or ethoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral amino alcohols and derivatives of dihydroindenol. Examples are (2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol and (2S)-2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-ol.

Uniqueness

What sets (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol apart is its specific stereochemistry and the presence of both amino and ethoxy groups, which confer unique reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

(2S)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3/t10-,11?/m0/s1

InChI-Schlüssel

ALANTHSNAAHVHE-VUWPPUDQSA-N

Isomerische SMILES

CCOC1=CC2=C(C[C@@H](C2O)N)C=C1

Kanonische SMILES

CCOC1=CC2=C(CC(C2O)N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.